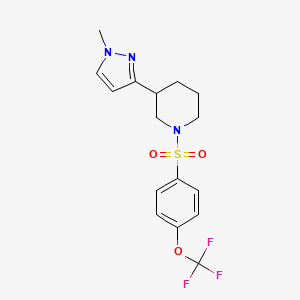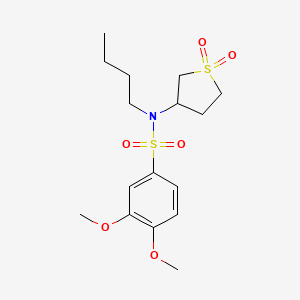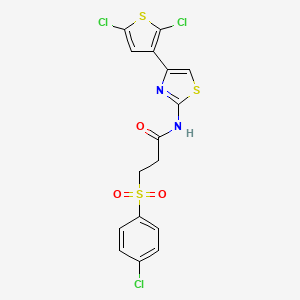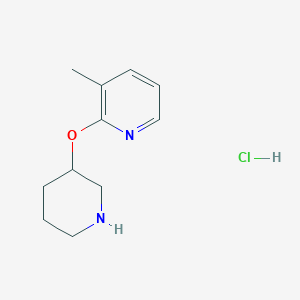![molecular formula C21H18N2O2S B2906021 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 959747-15-0](/img/structure/B2906021.png)
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, also known as MZ-1, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a synthetic compound that belongs to the class of thiosemicarbazones and has a molecular weight of 394.51 g/mol. MZ-1 has been studied extensively for its potential use in cancer therapy due to its ability to induce apoptosis selectively in cancer cells.
Mécanisme D'action
Target of Action
Similar compounds have shown good cytotoxicity against human cancer cell lines such as mcf-7 and hela . This suggests that the compound may target cellular components or processes that are crucial for the survival and proliferation of these cells.
Mode of Action
It’s known that similar compounds induce overexpression of proteases in staphylococcus aureus, causing lysis of its biofilms and killing the bacteria . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to cell death.
Biochemical Pathways
It’s known that similar compounds affect excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . This suggests that the compound may influence biochemical pathways involving these processes.
Pharmacokinetics
The compound’s interaction with its environment, such as solvent effects, can influence its pharmacokinetic properties .
Result of Action
The compound has shown good cytotoxicity against tested cell lines, as compared with that of standard drug Cisplatin . This suggests that the compound’s action results in the death of these cells. Additionally, the compound has shown good to moderate antibacterial activity compared with the positive control drug Streptomycin .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, solvent effects can affect the compound’s excited-state hydrogen bonds and proton transfers . Additionally, the compound’s reactions can be dependent on the solvent used, with different solvents leading to the formation of different products .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is its selectivity for cancer cells. This makes it a potentially safer option than traditional chemotherapy, which can also target normal cells. Additionally, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy option. However, one limitation of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is its relatively short half-life, which could limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the development of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide. One potential direction is the development of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide analogs with improved pharmacokinetic properties. Another direction is the investigation of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide in combination with other cancer therapies, such as immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide and its potential use in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves the reaction of 2-hydrazinylbenzo[d]thiazole with 2-methoxyacetaldehyde, followed by the addition of 1-naphthoyl chloride. The resulting product is purified by column chromatography to yield (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide. The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is relatively simple and can be completed in a few steps, making it an attractive candidate for further development.
Applications De Recherche Scientifique
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been tested in various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown promising results. In addition, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy option.
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-14-13-23-18-11-4-5-12-19(18)26-21(23)22-20(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACDBUJPLYNDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905938.png)
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2905939.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2905945.png)

![{2-[(Propan-2-yloxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2905947.png)




![N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride](/img/structure/B2905955.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2905956.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2905961.png)